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2-Acetylthiazole

Flavor Chemistry Sensory Science Food Science

2-Acetylthiazole (CAS 24295-03-2, FEMA is a volatile heterocyclic flavor compound formed during the Maillard reaction between an amino acid and carbonyl compounds. It is a key odorant with a characteristic nutty, popcorn-like aroma and is found naturally in roasted foods like beef and coffee.

Molecular Formula C5H5NOS
Molecular Weight 127.17 g/mol
CAS No. 24295-03-2
Cat. No. B1664039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylthiazole
CAS24295-03-2
Synonyms2-Acetylthiazole; 2 Acetylthiazole;  2Acetylthiazole;  1-(2-Thiazolyl)ethanone;  2-Acetylthiazole;  2-Thiazolyl methyl ketone; 
Molecular FormulaC5H5NOS
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC=CS1
InChIInChI=1S/C5H5NOS/c1-4(7)5-6-2-3-8-5/h2-3H,1H3
InChIKeyMOMFXATYAINJML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in water;  Soluble in fats, oils, most organic solvents
Miscible at room temperature (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetylthiazole CAS 24295-03-2: Essential Procurement & Application Data


2-Acetylthiazole (CAS 24295-03-2, FEMA 3328) is a volatile heterocyclic flavor compound formed during the Maillard reaction between an amino acid and carbonyl compounds . It is a key odorant with a characteristic nutty, popcorn-like aroma and is found naturally in roasted foods like beef and coffee [1]. This compound is widely used as a flavoring agent in the food industry, with applications in savory, nut, and meat flavors, and it also serves as a versatile building block in pharmaceutical synthesis [2].

Why 2-Acetylthiazole Cannot Be Readily Substituted in Flavor & Research


Direct substitution of 2-acetylthiazole with other thiazole derivatives or heterocyclic compounds is not feasible due to significant, quantifiable differences in odor threshold, protein binding affinity, and application-specific flavor profiles. Even structurally similar compounds like 2-acetyl-2-thiazoline or 2-acetylpyridine exhibit drastically different sensory and physical behaviors, leading to undesirable flavor shifts or altered retention in food matrices [1][2]. This specificity makes 2-acetylthiazole a non-fungible ingredient in precise flavor formulations and a unique synthon in organic synthesis.

Quantitative Differentiation of 2-Acetylthiazole: A Head-to-Head Evidence Guide


Odor Threshold: Superior Potency Compared to Structural Analogs

2-Acetylthiazole exhibits a low odor threshold of 10 ppb in water [1]. In contrast, its close structural analog 2-acetyl-2-thiazoline is reported to have an even lower threshold, indicating a key sensory divergence within the thiazole class [2]. Furthermore, 2-acetylthiazole's threshold is higher than that of 2-acetyl-1-pyrroline (0.1 ppb) but lower than many other thiazoles, demonstrating its specific and moderate potency among heterocyclic flavorants [3]. This specific threshold defines its use as a potent, but not overpowering, roasted note.

Flavor Chemistry Sensory Science Food Science

Protein Binding Affinity: Differential Retention in Meat Matrices vs. 2-Acetyl-2-thiazoline

A 2024 study quantified the binding interactions of heterocyclic flavor compounds with beef myofibrillar proteins (MPs). 2-Acetyl-2-thiazoline displayed a higher binding affinity with MPs compared to 2-acetylthiazole, as indicated by Hill binding models [1]. Fluorescence static quenching experiments confirmed this, showing that 2-acetyl-2-thiazoline had a higher Stern–Volmer constant with MPs than 2-acetyl-thiazole [1]. Conversely, compounds like 2-ethyl-6-methylpyrazine and 2-acetylpyrrole exhibited salting-out effects, meaning they were repelled by the protein matrix [1].

Food Protein Chemistry Flavor Release Meat Science

Maillard Reaction Formation: Dominant Product Under Specific Precursor Ratios

In a model system investigating the Maillard reaction, 2-acetylthiazole was the dominant product when the molar ratio of cysteine (Cys) to methylglyoxal (MGO) was 1:1. As the proportion of cysteine increased, the formation of pyrazines was favored [1]. A separate study proposed a novel formation route via the reaction of glyoxal and methylglyoxal with H₂S and NH₃ derived from cysteine, highlighting the specific precursor requirements for this compound [2].

Maillard Reaction Food Processing Flavor Formation

Application-Specific Dosage: Quantified Flavor Impact in Diverse Food Categories

Published application data provides precise, category-specific use levels for 2-acetylthiazole to achieve desired flavor effects. For instance, a starting level of 100 ppm is recommended for peanut flavors, while up to 50 ppm enhances hazelnut profiles [1]. In contrast, only 20 ppm has a dramatic effect in toasted almond flavors, and 30 ppm adds realism to pistachio [1]. General food applications suggest a final concentration of 0.2–1.4 mg/kg in the finished product . These specific ranges contrast with the broader or different use levels required for other flavor compounds.

Flavor Formulation Food Technology Sensory Evaluation

Regulatory Safety Profile: Clear 'No Safety Concern' Status

2-Acetylthiazole has been evaluated by JECFA (Joint FAO/WHO Expert Committee on Food Additives) and EFSA (European Food Safety Authority), with both bodies concluding there is 'no safety concern at current levels of intake when used as a flavouring agent' [1][2]. The JECFA report notes that the NOEL (No-Observed-Effect Level) of 50 mg/kg bw per day is >200,000 times the estimated intake [2]. In contrast, other thiazole compounds have been assessed with more restrictive use limits; for example, 2-isopropyl-4-methylthiazole is limited to 0.5 mg/kg in feed for certain animals [3].

Food Safety Regulatory Affairs Toxicology

Versatile Pharmaceutical Synthon: Unique Reactivity as an α-Hydroxypropanal Equivalent

In organic synthesis, 2-acetylthiazole serves as a masked equivalent for α-hydroxypropanal, acting as a β-anion synthon . This specific reactivity allows for the stereocontrolled synthesis of polyol chains, which is not a general property of all thiazole or heterocyclic derivatives [1]. It has been employed in the total synthesis of complex molecules like immunosuppressant analogues and deoxynojirimycin derivatives [2][3].

Medicinal Chemistry Organic Synthesis Drug Discovery

Key Application Scenarios for 2-Acetylthiazole Based on Quantitative Evidence


Precision Flavoring for Nut and Savory Snacks

Flavor houses and snack manufacturers should procure 2-acetylthiazole for its precisely characterized, application-specific impact in nut and savory profiles. Quantitative evidence shows optimal use levels of 20-100 ppm for almond, hazelnut, and peanut flavors, providing a cost-effective and predictable way to impart a realistic, freshly roasted character [1].

Meat and Meat Analog Flavor Development

Processed meat and plant-based meat developers can leverage 2-acetylthiazole's quantifiably lower binding affinity to myofibrillar proteins compared to 2-acetyl-2-thiazoline [2]. This property is critical for achieving desired flavor release kinetics and avoiding flavor trapping in the protein matrix, ensuring the characteristic roasted note is perceived by the consumer.

Process Optimization in Thermally Processed Foods

Food scientists can utilize the knowledge of 2-acetylthiazole's formation pathway to optimize thermal processes like roasting or extrusion. By controlling the molar ratio of cysteine to dicarbonyl precursors (e.g., a 1:1 ratio with methylglyoxal), manufacturers can selectively enhance the formation of 2-acetylthiazole over pyrazines to fine-tune the roasted flavor profile [3][4].

Medicinal Chemistry and Drug Discovery

Pharmaceutical R&D teams should source 2-acetylthiazole as a unique building block for synthesizing polyol-containing bioactive molecules. Its validated role as an α-hydroxypropanal β-anion equivalent enables stereocontrolled construction of complex frameworks, offering a distinct advantage in synthesizing immunosuppressant analogues and other drug candidates [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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